Rapacuronium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le rapacuronium est un agent bloquant neuromusculaire non dépolarisant qui était utilisé comme adjuvant à l'anesthésie générale pour faciliter l'intubation trachéale et assurer la relaxation musculaire squelettique pendant les procédures chirurgicales . Il était commercialisé sous le nom de marque Raplon. En raison du risque de bronchospasme mortel, il a été retiré du marché en 2001 .

Méthodes De Préparation

Le rapacuronium est synthétisé par une série de réactions chimiques impliquant des précurseurs stéroïdiens. La voie de synthèse implique généralement l'estérification d'un noyau stéroïdien avec des chaînes latérales appropriées pour former le composé final. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'estérification . Les méthodes de production industrielle impliqueraient la mise à l'échelle de ces réactions dans des conditions contrôlées pour garantir la pureté et le rendement du produit final.

Analyse Des Réactions Chimiques

Le rapacuronium subit plusieurs types de réactions chimiques, notamment l'hydrolyse et l'oxydation. L'hydrolyse du bromure de this compound conduit à la formation de son métabolite 3-hydroxy . Les réactifs couramment utilisés dans ces réactions comprennent l'eau et l'oxygène, dans des conditions qui favorisent l'hydrolyse et l'oxydation. Les principaux produits formés à partir de ces réactions sont les métabolites hydrolysés et oxydés du this compound .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications en anesthésie. Il a été utilisé pour faciliter l'intubation en séquence rapide et assurer la relaxation musculaire pendant la chirurgie . De plus, la recherche s'est concentrée sur la compréhension de sa pharmacocinétique et de sa pharmacodynamie, en particulier son début d'action rapide et sa courte durée d'action . Des études ont également examiné les mécanismes sous-jacents à ses effets indésirables, tels que le bronchospasme, afin d'améliorer le profil de sécurité des agents bloquants neuromusculaires similaires .

Mécanisme d'action

Le this compound exerce ses effets en antagonisant les récepteurs muscariniques de l'acétylcholine, en particulier le sous-type M2 . Cet antagonisme empêche l'acétylcholine de se lier à ces récepteurs, inhibant ainsi la transmission neuromusculaire et provoquant une relaxation musculaire. Le blocage des récepteurs M2 sur les nerfs parasympathiques préjonctionnels entraîne une libération accrue d'acétylcholine, ce qui peut entraîner une bronchoconstriction par l'intermédiaire des voies médiées par les récepteurs M3 .

Applications De Recherche Scientifique

Rapacuronium has been extensively studied for its applications in anesthesia. It was used to facilitate rapid sequence intubation and provide muscle relaxation during surgery . Additionally, research has focused on understanding its pharmacokinetics and pharmacodynamics, particularly its rapid onset and short duration of action . Studies have also investigated the mechanisms underlying its adverse effects, such as bronchospasm, to improve the safety profile of similar neuromuscular blocking agents .

Mécanisme D'action

Rapacuronium exerts its effects by antagonizing muscarinic acetylcholine receptors, specifically the M2 subtype . This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting neuromuscular transmission and causing muscle relaxation. The blockade of M2 receptors on prejunctional parasympathetic nerves leads to increased release of acetylcholine, which can result in bronchoconstriction through M3 receptor-mediated pathways .

Comparaison Avec Des Composés Similaires

Le rapacuronium est similaire à d'autres agents bloquants neuromusculaires non dépolarisants tels que le vécuronium, le rocuronium et le cisatracurium . Il est unique en raison de son début d'action rapide et de sa courte durée d'action, ce qui en a fait une alternative potentielle à la succinylcholine pour l'intubation en séquence rapide . Contrairement à la succinylcholine, le this compound ne provoque pas de stimulation musculaire initiale avant la relaxation, ce qui est une caractéristique des agents dépolarisants . Le principal inconvénient du this compound est son association avec le bronchospasme, ce qui a conduit à son retrait du marché .

Propriétés

Numéro CAS |

465499-11-0 |

|---|---|

Formule moléculaire |

C37H61N2O4+ |

Poids moléculaire |

597.9 g/mol |

Nom IUPAC |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

Clé InChI |

HTIKWNNIPGXLGM-YLINKJIISA-N |

SMILES isomérique |

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

SMILES canonique |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

| 465499-11-0 | |

Synonymes |

Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |

Origine du produit |

United States |

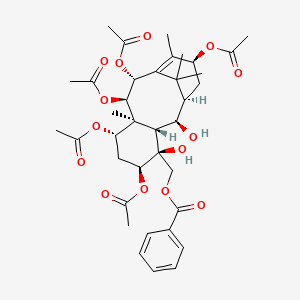

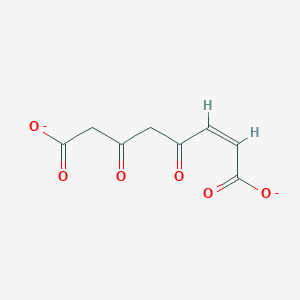

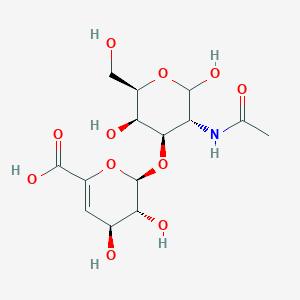

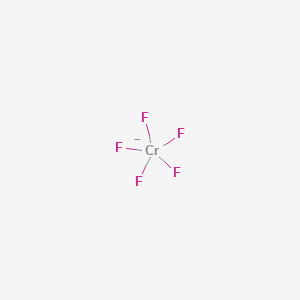

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

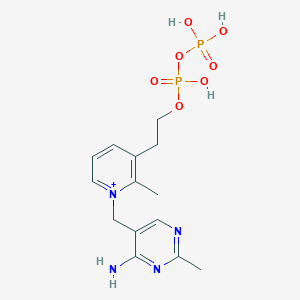

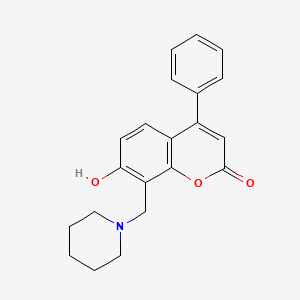

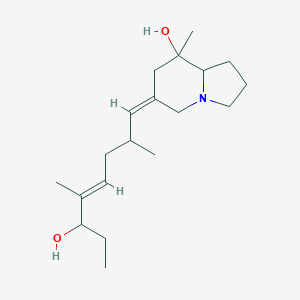

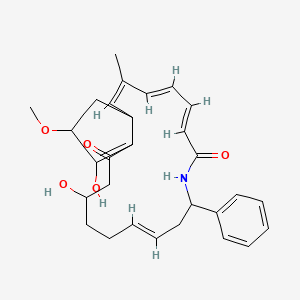

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea](/img/structure/B1238806.png)

![6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1238810.png)

![[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1238818.png)